molecular formula C16H15N5O3 B2834873 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171213-15-2

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2834873
CAS No.: 1171213-15-2
M. Wt: 325.328
InChI Key: FLISDGWTAKYXNL-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an acetyl group, a pyrazole ring, and an oxadiazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a benzamide derivative through a series of condensation reactions, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially yielding alcohols or amines.

    Substitution: The aromatic benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, usually in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group might yield 4-carboxy-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, while reduction could produce 4-ethyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

In biological research, 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole and oxadiazole rings could facilitate interactions with proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the dimethyl groups on the pyrazole ring.

    4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-2-yl)benzamide: Contains a different isomer of the oxadiazole ring.

    4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Substitutes the oxadiazole ring with a thiadiazole ring.

Uniqueness

The uniqueness of 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both the pyrazole and oxadiazole rings, along with the acetyl and benzamide groups, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-acetyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-8-13(20-21(9)3)15-18-19-16(24-15)17-14(23)12-6-4-11(5-7-12)10(2)22/h4-8H,1-3H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISDGWTAKYXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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